Pomalidomide

Catalog No.
S548285
CAS No.
19171-19-8
M.F
C13H11N3O4
M. Wt
273.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide

CAS Number

19171-19-8

Product Name

Pomalidomide

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)

InChI Key

UVSMNLNDYGZFPF-UHFFFAOYSA-N

SMILES

Array

solubility

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)

Synonyms

3-aminio-phthalimido-glutarimide, 3-aminophthalimidoglutarimide, S-3-amino-phthalimido-glutarimide, S-3APG

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

The exact mass of the compound Pomalidomide is 273.07496 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8313 mg/l at 25 °c (est)limited to low solubility into organic solvents ... low solubility in all ph solutions (about 0.01 mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pomalidomide (CAS: 19171-19-8) is a third-generation thalidomide analog belonging to the class of compounds known as immunomodulatory drugs (IMiDs). It functions as a potent molecular glue, binding directly to the substrate receptor Cereblon (CRBN), which is part of the CUL4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event redirects the E3 ligase's activity, inducing the ubiquitination and subsequent proteasomal degradation of specific 'neosubstrate' proteins, most notably the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation mechanism is responsible for Pomalidomide's potent anti-proliferative and immunomodulatory effects, making it a critical component in both cancer research and the development of Proteolysis-Targeting Chimeras (PROTACs).

While Pomalidomide, Lenalidomide, and Thalidomide share a common glutarimide moiety for CRBN binding, they are not functionally interchangeable. Minor structural modifications—specifically the 4-amino group and phthalimide carbonyl on Pomalidomide—result in significant, non-linear differences in CRBN binding affinity, the rate and efficiency of neosubstrate degradation, and downstream anti-proliferative potency. Pomalidomide consistently demonstrates greater potency than both Lenalidomide and Thalidomide in degrading Ikaros (IKZF1) and Aiolos (IKZF3), leading to distinct biological outcomes and efficacy, particularly in lenalidomide-resistant contexts. Therefore, selecting Pomalidomide over its predecessors is a procurement decision driven by the need for higher potency and a more pronounced effect on specific CRBN neosubstrates.

Superior Potency in Degrading Key Transcription Factors Ikaros (IKZF1) and Aiolos (IKZF3)

In primary human T-cells, Pomalidomide induces faster and more profound degradation of the transcription factors Ikaros and Aiolos compared to Lenalidomide. Treatment with Pomalidomide results in a more significant reduction of both proteins as early as 1 hour post-treatment, an effect that is sustained and more pronounced at 24 hours. This enhanced degradation activity is central to its increased potency in T-cell co-stimulation and anti-proliferative effects.

Evidence DimensionIkaros & Aiolos Protein Degradation
Target Compound DataStronger and faster degradation observed at 1 µM
Comparator Or BaselineLenalidomide: Weaker and slower degradation observed at 10 µM
Quantified DifferencePomalidomide shows a stronger effect at a 10-fold lower concentration than Lenalidomide.
ConditionsPrimary human T-cells, Western blot analysis at 1, 3, 6, and 24 hours post-treatment.

For applications requiring maximal and rapid degradation of IKZF1/IKZF3, Pomalidomide provides a significantly more potent effect, enabling lower effective concentrations and a stronger biological response.

Enhanced Cereblon (CRBN) Binding Potency Compared to Thalidomide

Competitive binding assays using thalidomide-analog affinity beads show that both Pomalidomide and Lenalidomide inhibit the binding of endogenous CRBN with greater potency than Thalidomide. In U266 myeloma cell extracts, both Pomalidomide and Lenalidomide demonstrated an IC50 of approximately 2 µM for CRBN binding, indicating a significantly stronger interaction than the parent compound, Thalidomide. This enhanced binding is a prerequisite for its superior downstream biological activities.

Evidence DimensionCRBN Binding Inhibition (IC50)
Target Compound Data~2 µM
Comparator Or BaselineThalidomide: Weaker potency (higher IC50)
Quantified DifferencePomalidomide and Lenalidomide show similar, and significantly greater, potency for CRBN binding than Thalidomide.
ConditionsCompetitive binding assay with thalidomide-analog affinity beads in U266 myeloma cell extracts.

Stronger CRBN binding translates to more efficient recruitment of the E3 ligase complex, making Pomalidomide a more effective tool for inducing protein degradation at lower concentrations than Thalidomide.

Handling and Solubility Profile for Experimental Workflows

Pomalidomide exhibits low aqueous solubility (~0.01 mg/mL) but is readily soluble in organic solvents commonly used in laboratory settings, such as DMSO (~15 mg/mL) and DMF (~10 mg/mL). For aqueous-based assays, a standard practice is to first dissolve Pomalidomide in DMSO and then dilute it into the aqueous buffer. This solubility profile is a key consideration for stock solution preparation, formulation, and ensuring reproducible concentrations in cellular and biochemical assays, distinguishing it from analogs like Lenalidomide which also has poor water solubility but different organic solvent characteristics.

Evidence DimensionSolubility in DMSO
Target Compound Data~15 mg/mL
Comparator Or BaselineAqueous Buffer: ~0.01 mg/mL
Quantified DifferenceApproximately 1500-fold higher solubility in DMSO compared to aqueous solutions.
ConditionsStandard laboratory conditions.

Understanding the defined solubility in key laboratory solvents is critical for accurate dosing, experimental reproducibility, and avoiding compound precipitation, justifying the procurement of a well-characterized material over alternatives with less-defined handling properties.

Development of High-Potency PROTACs

Due to its high affinity for Cereblon, Pomalidomide is a preferred E3 ligase ligand for constructing potent Proteolysis-Targeting Chimeras (PROTACs). Its use enables the development of bifunctional molecules that can effectively induce degradation of target proteins at low concentrations, a direct consequence of its efficient CRBN engagement compared to earlier analogs like thalidomide.

Studies Requiring Maximal Ikaros/Aiolos Degradation

In research models of hematological malignancies or immunological studies, Pomalidomide is the appropriate choice when the experimental goal is to achieve the most rapid and complete degradation of transcription factors IKZF1 and IKZF3. Its superior degradation kinetics and potency relative to Lenalidomide allow for a clearer and stronger phenotypic response tied to the loss of these specific proteins.

Overcoming Lenalidomide Resistance in Cellular Models

Pomalidomide's distinct potency allows it to be effective in cellular models that have developed resistance to Lenalidomide. This makes it a critical tool for investigating mechanisms of IMiD resistance and for screening new therapeutic combinations in refractory multiple myeloma research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Solid yellow powder

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

273.07495584 Da

Monoisotopic Mass

273.07495584 Da

Heavy Atom Count

20

LogP

log Kow = -1.16 (est)

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D2UX06XLB5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Pomalidomide is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Pomalidomide is indicated for patients with multiple myeloma who have received at least two prior therapies including lenalidomide and have demonstrated disease progression on or within 60 days of completion of the last therapy. It is also indicated for the treatment of Kaposi's sarcoma (KS) in AIDS patients who have failed highly active antiretroviral therapy (HAART) and for the treatment of KS in HIV-negative patients.
FDA Label
Imnovid in combination with bortezomib and dexamethasone is indicated in the treatment of adult patients with multiple myeloma who have received at least one prior treatment regimen including lenalidomide. Imnovid in combination with dexamethasone is indicated in the treatment of adult patients with relapsed and refractory multiple myeloma who have received at least two prior treatment regimens, including both lenalidomide and bortezomib, and have demonstrated disease progression on the last therapy.
Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis

Livertox Summary

Pomalidomide is an immunomodulatory and antineoplastic agent that is used in the therapy of multiple myeloma. Pomalidomide, like the structurally related agents thalidomide and lenalidomide, is associated with a low rate of serum aminotransferase elevations during therapy and has been implicated in causing rare instances of clinically apparent liver injury which can be severe.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Immunosuppressive Agents; Angiogenesis Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Pomalidomide
US Brand Name(s): Pomalyst
FDA Approval: Yes
Pomalidomide is approved to treat: AIDS-related Kaposi sarcoma in adults whose disease has gotten worse after treatment with highly active antiretroviral therapy (HAART).¹
Kaposi sarcoma in adults who are HIV negative.¹
Multiple myeloma. It is used with dexamethasone to treat adults whose disease has gotten worse during or after treatment with at least two other therapies that included lenalidomide and a proteasome inhibitor.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that pomalidomide provides a clinical benefit in these patients. Pomalidomide is only available as part of a special program called Pomalyst REMS ( Risk Evaluation and Mitigation Strategies ). Pomalidomide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Angiogenesis Inhibitors; Immunologic Factors
Pomalyst is indicated for patients with multiple myeloma who have received at least two prior therapies including lenalidomide and bortezomib and have demonstrated disease progression on or within 60 days of completion of the last therapy. Approval is based on response rate. Clinical benefit, such as improvement in survival or symptoms, has not been verified. /Included in US product label/
EXPL THER Pomalidomide /affected/ the regulation of fetal hemoglobin (HbF) making it a potential therapeutic agent for the treatment of non-malignant hematologic disorders such as sickle cell disease (SCD) and beta-thalassemia. In vitro pomalidomide was a more potent inducer of HbF than hydroxyurea (HU), the only treatment currently approved for SCD. Pomalidomide increased the expression of genes directing the production of HbF as well as gamma- and epsilon-globin gene transcription and expression during erythroid differentiation. In an in vivo knockout transgenic mouse model of SCD, pomalidomide (10 mg/kg; 5 QD/week x 8) stimulated erythropoiesis as indicated by bone marrow hyperplasia and increased extramedullary hematopoiesis, a trend toward higher reticulocytes and significantly higher red blood cell (RBC) levels. Pomalidomide significantly increased HbF expression with a trend toward higher gamma-globin chain A levels. The pomalidomide responder rate, defined as the percentage of animals that exceeded the maximum HbF and gamma-globin chain A levels in the vehicle group, reached 67% and 78% respectively. Among responders, pomalidomide induced a nearly 2-fold increase in HbF and the increase in gamma-globin chain A levels was significant and was similar to the approved HbF-inducing agent HU.

Pharmacology

Pomalidomide is more potent than thalidomide (100-times) and lenalidomide (10-times).
Pomalidomide is an orally bioavailable derivative of thalidomide with potential immunomodulating, antiangiogenic and antineoplastic activities. Although its exact mechanism of action has yet to be fully elucidated, pomalidomide appears to inhibit TNF-alpha production, enhance the activity of T cells and natural killer (NK) cells and enhance antibody-dependent cellular cytotoxicity (ADCC). In addition, pomalidomide may inhibit tumor angiogenesis, promote cell cycle arrest in susceptible tumor cell populations, and stimulate erythropoeisis.

ATC Code

L04AX06
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX06 - Pomalidomide

Mechanism of Action

Promalidomide is an immunomodulatory agent with antineoplastic activity. It is shown to inhibit the proliferation and induce apoptosis of various tumour cells. Furthermore, promalidomide enhances T cell and natural killer (NK) cell-mediated immunity and inhibited the production of pro-inflammatory cytokines, like TNF-alpha or IL-6, by monocytes. The primary target of promalidomide is thought to be the protein cereblon. It binds to this target and inhibits ubiquitin ligase activity. It is also a transcriptional inhibitor of COX2.
In vitro studies have identified a molecular mechanism for the pleiotropic effects of pomalidomide in multiple myeloma (MM) and in T cells. Specifically, pomalidomide bound to the protein cereblon (CRBN), part of an E3 ligase complex, and the expression levels of CRBN in myeloma cells was linked to both the efficacy of pomalidomide and to the acquisition of resistance to lenalidomide. Pomalidomide was claimed to have direct antiproliferative activity against B cell lines derived from MM and Burkitt's lymphoma patients. Pomalidomide in combination with dexamethasone increased this effect in a dose dependent manner.
Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance.
The Cul4-Rbx1-DDB1-Cereblon E3 ubiquitin ligase complex is the target of thalidomide, lenalidomide and pomalidomide, therapeutically important drugs for multiple myeloma and other B-cell malignancies. These drugs directly bind Cereblon (CRBN) and promote the recruitment of substrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 complex, thus leading to substrate ubiquitination and degradation. Here we present the crystal structure of human CRBN bound to DDB1 and the drug lenalidomide. A hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN accommodates the glutarimide moiety of lenalidomide, whereas the isoindolinone ring is exposed to solvent. We also solved the structures of the mouse TBD in the apo state and with thalidomide or pomalidomide. Site-directed mutagenesis in lentiviral-expression myeloma models showed that key drug-binding residues are critical for antiproliferative effects.
In the 1950s, the drug thalidomide, administered as a sedative to pregnant women, led to the birth of thousands of children with multiple defects. Despite the teratogenicity of thalidomide and its derivatives lenalidomide and pomalidomide, these immunomodulatory drugs (IMiDs) recently emerged as effective treatments for multiple myeloma and 5q-deletion-associated dysplasia. IMiDs target the E3 ubiquitin ligase CUL4-RBX1-DDB1-CRBN (known as CRL4(CRBN)) and promote the ubiquitination of the IKAROS family transcription factors IKZF1 and IKZF3 by CRL4(CRBN). Here we present crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide and pomalidomide. The structure establishes that CRBN is a substrate receptor within CRL4(CRBN) and enantioselectively binds IMiDs. Using an unbiased screen, we identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRL4(CRBN). Our studies suggest that IMiDs block endogenous substrates (MEIS2) from binding to CRL4(CRBN) while the ligase complex is recruiting IKZF1 or IKZF3 for degradation. This dual activity implies that small molecules can modulate an E3 ubiquitin ligase and thereby upregulate or downregulate the ubiquitination of proteins.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Tumor necrosis factors
TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

7.54X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

19171-19-8

Absorption Distribution and Excretion

Pomalidomide is generally well absorbed. The major circulating component is the parent compound. Tmax, single oral dose = 2 -3 hours. When 4 mg of promalidomide is given to patients with multiple myeloma, the steady-state pharmacokinetic parameters are as follows: AUC(T) = 400 ng.hr/mL; Cmax = 75 ng/mL. Promalidomide accumulates following multiple doses.
When a single oral dose (2mg) is given to healthy subjects, 73% of the dose was eliminated in urine. 15% of the dose was eliminated in feces. 2% and 8% of the dose eliminated unchanged as pomalidomide in urine and feces, respectively.
Mean apparent volume of distribution (Vd/F), steady-state = 62 - 138 L
Total body clearance = 7-10 L/hour
Pomalidomide has a mean apparent volume of distribution (Vd/F) between 62 and 138 L at steady state. Pomalidomide is distributed in semen of healthy subjects at a concentration of approximately 67% of plasma level at 4 hours post-dose (approximate Tmax) after 4 days of once-daily dosing at 2 mg. Human plasma protein binding ranges from 12% to 44% and is not concentration dependent. Pomalidomide is a substrate for P-glycoprotein (P-gp).
In patients with multiple myeloma who received Pomalyst 4 mg daily alone or in combination with dexamethasone, pomalidomide steady-state drug exposure was characterized by AUC(T) of 400 ng*h/mL and Cmax of 75 ng/mL. Following multiple doses, pomalidomide has an accumulation ratio of 27% to 31%.
Following a single oral administration of (14)C-pomalidomide (2 mg) to healthy subjects, approximately 73% and 15% of the radioactive dose was eliminated in urine and feces, respectively, with approximately 2% and 8% of the radiolabeled dose eliminated unchanged as pomalidomide in urine and feces.
Pomalidomide has a mean total body clearance (CL/F) of 7-10 L/hr.
For more Absorption, Distribution and Excretion (Complete) data for Pomalidomide (12 total), please visit the HSDB record page.

Metabolism Metabolites

Promalidomide is hepatically metabolized by CYP1A2 and CYP3A4. The metabolites are 26-fold less active than the parent compound. Minor contributions from CYP2C19 and CYP2D6 have been observed in vitro.
In hepatocytes from rabbit and human, and in vivo in rat, monkey and human, pomalidomide was metabolized primarily via hydroxylation of the phthalimide ring (M14, M16 and M17) followed by glucuronidation (M12 and M13), hydrolysis of the glutarimide ring (M10 and M11), and hydrolysis of the phthalimide ring (M2). There were no unique or disproportionate metabolites observed in humans, compared to rats and monkeys.
Pomalidomide is primarily metabolized in the liver by CYP1A2 and CYP3A4. In vitro, CYP1A2 and CYP3A4 were identified as the primary enzymes involved in the CYP-mediated hydroxylation of pomalidomide, with additional minor contributions from CYP2C19 and CYP2D6.

Wikipedia

Pomalidomide

FDA Medication Guides

POMALYST
POMALIDOMIDE
CAPSULE;ORAL
CELGENE
02/26/2025

Drug Warnings

/BOXED WARNING/ WARNING: EMBRYO-FETAL TOXICITY. Embryo-Fetal Toxicity: Pomalyst is contraindicated in pregnancy. Pomalyst is a thalidomide analogue. Thalidomide is a known human teratogen that causes severe birth defects or embryo-fetal death. In females of reproductive potential, obtain 2 negative pregnancy tests before starting Pomalyst treatment. Females of reproductive potential must use 2 forms of contraception or continuously abstain from heterosexual sex during and for 4 weeks after stopping Pomalyst treatment. Pomalyst is only available through a restricted distribution program called Pomalyst REMS.
/BOXED WARNING/ WARNING: VENOUS THROMBOEMBOLISM. Deep venous thrombosis (DVT) and pulmonary embolism (PE) occur in patients with multiple myeloma treated with Pomalyst. Prophylactic anti-thrombotic measures were employed in the clinical trial. Consider prophylactic measures after assessing an individual patient's underlying risk factors
Use of pomalidomide should be avoided in patients with serum aminotransferase (ALT and AST) concentrations exceeding 3 times the upper limit of normal (ULN) and bilirubin concentrations exceeding 2 mg/dL. Use of pomalidomide also should be avoided in patients with serum creatinine concentrations exceeding 3 mg/dL. Safety and efficacy have not been established in these patients.
Pomalidomide may cause fetal toxicity; pomalidomide is a structural analog of thalidomide, a known human teratogen, and teratogenic and other fetotoxic effects of pomalidomide (e.g., musculoskeletal anomalies and deformities; absence of internal organs, including bladder and thyroid; defects of internal organ systems, including cardiovascular, respiratory, renal, hepatic, and CNS abnormalities; increased fetal resorptions) have been demonstrated in animals. Therefore, pomalidomide is contraindicated in women who are pregnant.
For more Drug Warnings (Complete) data for Pomalidomide (21 total), please visit the HSDB record page.

Biological Half Life

Healthy subjects = 9.4 hours; Multiple myeloma patients = 7.5 hours.
... the terminal half-lives of pomalidomide in animals ranged from mean values of 4 to 7 hours following an IV dose.
Pomalidomide is eliminated with a median plasma half-life of approximately 9.5 hours in healthy subjects and approximately 7.5 hours in patients with multiple myeloma.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Pomalidomide is synthesized in two main steps using commercially available well defined starting materials with acceptable specifications. The first step consists of a coupling reaction in which the starting materials react to form crude pomalidomide. The second step is a purification process consisting on filtration, crystallization and drying to obtain the final drug substance.
Preparation: G. W. Muller et al., World Intellectual Property Organization patent 9803502; eidem, United States of America patent 6335349 (1998, 2002 both to Celgene).

Clinical Laboratory Methods

Pomalidomide is a second generation IMiD (immunomodulatory agent) that has recently been granted approval by the Food and Drug Administration for treatment of relapsed multiple myeloma after prior treatment with two antimyeloma agents, including lenalidomide and bortezomib. A simple and robust HPLC assay with fluorescence detection for pomalidomide over the range of 1-500ng/mL has been developed for application to pharmacokinetic studies in ongoing clinical trials in various other malignancies. A liquid-liquid extraction from human plasma alone or pre-stabilized with 0.1% HCl was performed, using propyl paraben as the internal standard. From plasma either pre-stabilized with 0.1% HCl or not, the assay was shown to be selective, sensitive, accurate, precise, and have minimal matrix effects (<20%). Pomalidomide was stable in plasma through 4 freeze-thaw cycles (<12% change), in plasma at room temperature for up to 2 hr for samples not pre-stabilized with 0.1% HCl and up to 8 hr in samples pre-stabilized with 0.1% HCl, 24 hr post-preparation at 4 °C (<2% change), and showed excellent extraction recovery (approximately 90%). This is the first reported description of the freeze/thaw and plasma stability of pomalidomide in plasma either pre-stabilized with 0.1% HCl or not. The information presented in this manuscript is important when performing pharmacokinetic analyses. The method was used to analyze clinical pharmacokinetics samples obtained after a 5 mg oral dose of pomalidomide. This relatively simple HPLC-FL assay allows a broader range of laboratories to measure pomalidomide for application to clinical pharmacokinetics.
HPLC determination in plasma.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.
Store at 20 °C-25 °C (68 °F-77 °F); excursions permitted to 15 °C-30 °C (59 °F-86 °F).

Interactions

Pomalidomide is a substrate of the efflux transporter P-glycoprotein (P-gp); potent inhibitors or inducers of this transport protein may potentially alter pomalidomide exposure. Concomitant use of pomalidomide with potent inhibitors or inducers of P-gp should be avoided.
Metabolism of pomalidomide is mediated primarily by cytochrome P-450 (CYP) isoenzymes 1A2 and 3A4. Concomitant use of pomalidomide with potent inhibitors of CYP1A2 or CYP3A (e.g., ketoconazole) may increase exposure to pomalidomide and should be avoided. Conversely, concomitant use of pomalidomide with potent inducers of CYP1A2 (e.g., cigarette smoking) or CYP3A (e.g., rifampin) may decrease exposure to pomalidomide and also should be avoided. When the weak CYP3A inducer dexamethasone (20-40 mg once daily) was administered concomitantly with pomalidomide (4 mg once daily) in patients with multiple myeloma, pharmacokinetics of pomalidomide were unchanged. Pomalidomide does not inhibit or induce CYP isoenzymes in vitro.
Thalidomide and the immunomodulatory drug, lenalidomide, are therapeutically active in hematological malignancies. The ubiquitously expressed E3 ligase protein cereblon (CRBN) has been identified as the primary teratogenic target of thalidomide. Our studies demonstrate that thalidomide, lenalidomide and another immunomodulatory drug, pomalidomide, bound endogenous CRBN and recombinant CRBN-DNA damage binding protein-1 (DDB1) complexes. CRBN mediated antiproliferative activities of lenalidomide and pomalidomide in myeloma cells, as well as lenalidomide- and pomalidomide-induced cytokine production in T cells. Lenalidomide and pomalidomide inhibited autoubiquitination of CRBN in HEK293T cells expressing thalidomide-binding competent wild-type CRBN, but not thalidomide-binding defective CRBN(YW/AA). Overexpression of CRBN wild-type protein, but not CRBN(YW/AA) mutant protein, in KMS12 myeloma cells, amplified pomalidomide-mediated reductions in c-myc and IRF4 expression and increases in p21(WAF-1) expression. Long-term selection for lenalidomide resistance in H929 myeloma cell lines was accompanied by a reduction in CRBN, while in DF15R myeloma cells resistant to both pomalidomide and lenalidomide, CRBN protein was undetectable. Our biophysical, biochemical and gene silencing studies show that CRBN is a proximate, therapeutically important molecular target of lenalidomide and pomalidomide.
Pomalidomide offers an alternative for patients with relapsed/refractory multiple myeloma who have exhausted treatment options with lenalidomide and bortezomib. Little is known about pomalidomide's potential for drug-drug interactions (DDIs); as pomalidomide clearance includes hydrolysis and cytochrome P450 (CYP450)-mediated hydroxylation, possible DDIs via CYP450 and drug-transporter proteins were investigated in vitro and in a clinical study. In vitro pomalidomide was neither an inducer nor inhibitor of CYP450, nor an inhibitor of transporter proteins P glycoprotein (P-gp), BCRP, OAT1, OAT3, OCT2, OATP1B1, and OATP1B3. Oxidative metabolism of pomalidomide was predominately mediated by CYP1A2 and CYP3A4, and pomalidomide was shown to be a P-gp substrate. In healthy males, co-administration of oral (4 mg) pomalidomide with ketoconazole (CYP3A/P-gp inhibitor) or carbamazepine (CYP3A/P-gp inducer) did not result in clinically relevant changes in pomalidomide exposure. Co-administration of pomalidomide with fluvoxamine (CYP1A2 inhibitor) in the presence of ketoconazole approximately doubled pomalidomide exposure. Pomalidomide appears to have low potential for clinically relevant DDI and is unlikely to affect the clinical exposure of other drugs. Avoid co-administration of strong CYP1A2 inhibitors unless medically necessary. Pomalidomide dose should be reduced by 50% if co-administered with strong CYP1A2 inhibitors and strong CYP3A/P-gp inhibitors.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Elkinson S, McCormack PL. Pomalidomide: First Global Approval. Drugs. 2013 Apr 10. [Epub ahead of print] PubMed PMID: 23572409.
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